

NDH-1 inhibitor-1 solubility and stock solution preparation

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Compound of Interest

Compound Name: NDH-1 inhibitor-1

Cat. No.: B10806063

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Application Notes and Protocols: NDH-1 Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and stock solution preparation of **NDH-1 Inhibitor-1**, a potent antagonist of NADH-ubiquinone oxidoreductase (Complex I). Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.

Physicochemical Properties and Solubility

NDH-1 Inhibitor-1 is a solid, appearing as a white to off-white powder. Its solubility is a critical factor for its use in in-vitro and in-vivo studies.

Table 1: Solubility of **NDH-1 Inhibitor-1**

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	125	388.96	Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility[1][2][3].

Stock Solution Preparation

Proper preparation of stock solutions is essential for accurate and reproducible experimental results. The following protocols outline the steps for preparing stock solutions of **NDH-1 Inhibitor-1**.

Materials

- **NDH-1 Inhibitor-1** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic bath (optional)
- Calibrated micropipettes

Protocol for Preparing a 10 mM DMSO Stock Solution

- **Equilibration:** Allow the vial of solid **NDH-1 Inhibitor-1** to equilibrate to room temperature before opening to prevent condensation of moisture.

- **Weighing:** Accurately weigh the desired amount of **NDH-1 Inhibitor-1** in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.21 mg of the compound (Molecular Weight: 321.37 g/mol).
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to the vial containing the compound. For 3.21 mg, add 1 mL of DMSO.
- **Dissolution:** Vortex the solution vigorously until the solid is completely dissolved. If necessary, use an ultrasonic bath for short intervals to aid dissolution[1][2][3].
- **Aliquotting:** Aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1][3].

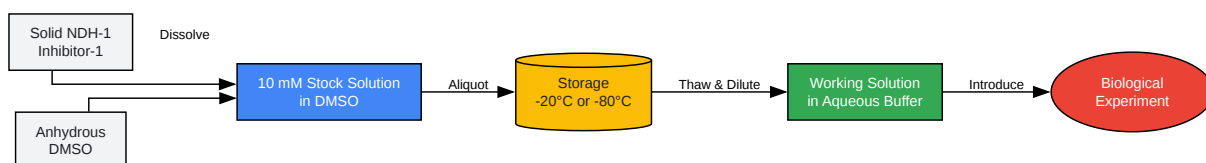
Table 2: Preparation of Various Stock Solution Concentrations

Desired Concentration	Mass of NDH-1 Inhibitor-1	Volume of DMSO to Add
For 1 mg of solid		
1 mM	1 mg	3.1117 mL
5 mM	1 mg	0.6223 mL
10 mM	1 mg	0.3112 mL
For 5 mg of solid		
1 mM	5 mg	15.5584 mL
5 mM	5 mg	3.1117 mL
10 mM	5 mg	1.5558 mL
For 10 mg of solid		
1 mM	10 mg	31.1168 mL
5 mM	10 mg	6.2234 mL
10 mM	10 mg	3.1117 mL

Data derived from supplier information[1][2][3].

Experimental Workflow: From Stock to Working Solution

The following diagram illustrates the general workflow for preparing a working solution of **NDH-1 Inhibitor-1** from a DMSO stock solution for use in biological experiments.



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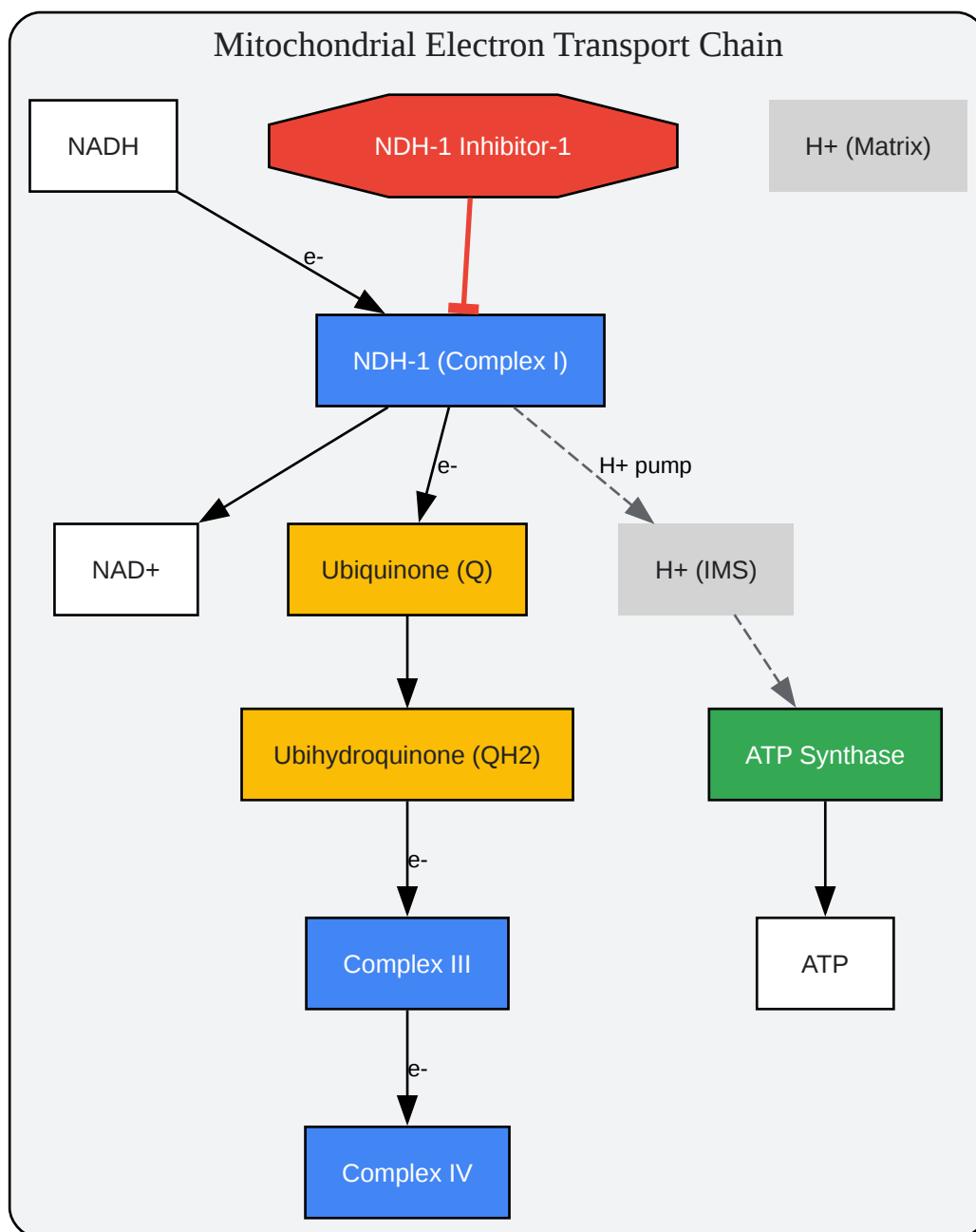
Caption: Workflow for preparing **NDH-1 Inhibitor-1** working solutions.

Note on Aqueous Solutions: When diluting the DMSO stock solution into aqueous buffers, it is crucial to do so gradually while mixing to avoid precipitation of the compound. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) and a vehicle control should be included in the experimental design.

Mechanism of Action: Inhibition of the Electron Transport Chain

NDH-1, also known as Complex I, is the first and largest enzyme in the mitochondrial electron transport chain. It oxidizes NADH to NAD⁺ and transfers electrons to ubiquinone (Coenzyme Q). This process is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton motive force that drives ATP synthesis.

NDH-1 inhibitors block the electron transfer within Complex I, thereby disrupting the electron transport chain, reducing ATP production, and potentially increasing the production of reactive oxygen species (ROS).



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Caption: Inhibition of NDH-1 by its inhibitor disrupts the electron transport chain.

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